

# An In-depth Technical Guide to 2-Benzyloxy-4-bromobenzonitrile

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## Compound of Interest

Compound Name: 2-Benzyloxy-4-bromobenzonitrile

CAS No.: 693232-03-0

Cat. No.: B1280785

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## Abstract

This technical guide provides a comprehensive overview of the chemical properties of **2-Benzyloxy-4-bromobenzonitrile**, a key intermediate for researchers, scientists, and professionals in drug development. This document delves into its physicochemical characteristics, spectroscopic profile, a detailed experimental protocol for its synthesis via Williamson ether synthesis, and an analysis of its chemical reactivity. Furthermore, its potential application as a building block in the burgeoning field of targeted protein degradation is explored. This guide is intended to be a vital resource, providing both foundational knowledge and practical insights into the utilization of this versatile molecule.

## Introduction: A Molecule of Interest in Modern Medicinal Chemistry

**2-Benzyloxy-4-bromobenzonitrile** is a substituted aromatic compound featuring three key functional groups: a nitrile, a bromo substituent, and a benzyloxy ether. The strategic placement of these moieties makes it a valuable scaffold in organic synthesis, particularly in the construction of complex molecules with potential therapeutic applications. The nitrile group can

serve as a precursor to a variety of other functionalities or act as a key interaction point with biological targets.[1][2] The aryl bromide is a versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] Finally, the benzyloxy group, a common protecting group for phenols, also influences the molecule's overall steric and electronic properties.[5]

Notably, this compound is classified as a "Protein Degradation Building Block," indicating its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[7][8][9] The structural features of **2-Benzyloxy-4-bromobenzonitrile** make it an attractive component for the "linker" or "warhead" portion of a PROTAC molecule.

## Physicochemical and Spectroscopic Data

While experimental data for **2-Benzyloxy-4-bromobenzonitrile** is not extensively available in public literature, we can predict its properties based on its structure and data from analogous compounds.

## Physicochemical Properties

The following table summarizes the key identifiers and predicted physicochemical properties of **2-Benzyloxy-4-bromobenzonitrile**.

Property	Value	Source
IUPAC Name	2-(Benzyloxy)-4-bromobenzonitrile	-
CAS Number	693232-03-0	[6]
Molecular Formula	C <sub>14</sub> H <sub>10</sub> BrNO	[6]
Molecular Weight	288.14 g/mol	[6]
Appearance	Predicted to be a white to off-white solid	-
Melting Point	Not experimentally determined.	-
Boiling Point	Not experimentally determined.	-
Solubility	Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; insoluble in water.	-

## Spectroscopic Data

Predicting the <sup>1</sup>H and <sup>13</sup>C NMR spectra is a crucial step in the characterization of **2-Benzyloxy-4-bromobenzonitrile**. The expected chemical shifts are influenced by the electronic effects of the bromo, cyano, and benzyloxy groups.

Predicted <sup>1</sup>H NMR Spectrum (CDCl<sub>3</sub>, 400 MHz):

- δ 7.6-7.3 (m, 5H): Protons of the benzyl group phenyl ring.
- δ 7.5-7.2 (m, 3H): Aromatic protons of the bromobenzonitrile ring. The exact shifts and coupling patterns will depend on the combined electronic effects of the substituents.
- δ 5.2 (s, 2H): Methylene protons (-O-CH<sub>2</sub>-) of the benzyl group.

Predicted <sup>13</sup>C NMR Spectrum (CDCl<sub>3</sub>, 100 MHz):

- $\delta$  ~160: Quaternary carbon attached to the oxygen of the benzyloxy group.
- $\delta$  ~135-127: Carbons of the benzyl group phenyl ring.
- $\delta$  ~135-115: Carbons of the bromobenzonitrile ring.
- $\delta$  ~117: Nitrile carbon ( $-\text{C}\equiv\text{N}$ ).
- $\delta$  ~115: Carbon bearing the bromo substituent.
- $\delta$  ~71: Methylene carbon ( $-\text{O}-\text{CH}_2-$ ) of the benzyl group.

The IR spectrum of **2-Benzyloxy-4-bromobenzonitrile** is expected to show characteristic absorption bands for its functional groups.

Predicted FT-IR Characteristic Peaks (KBr Pellet):

- ~3060-3030  $\text{cm}^{-1}$ : C-H stretching of the aromatic rings.
- ~2225  $\text{cm}^{-1}$ :  $\text{C}\equiv\text{N}$  stretching of the nitrile group. This is a sharp and characteristic peak.
- ~1600-1450  $\text{cm}^{-1}$ : C=C stretching vibrations within the aromatic rings.
- ~1250  $\text{cm}^{-1}$ : Asymmetric C-O-C stretching of the ether linkage.
- ~1050  $\text{cm}^{-1}$ : Symmetric C-O-C stretching of the ether linkage.
- ~1070  $\text{cm}^{-1}$ : C-Br stretching.

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI):

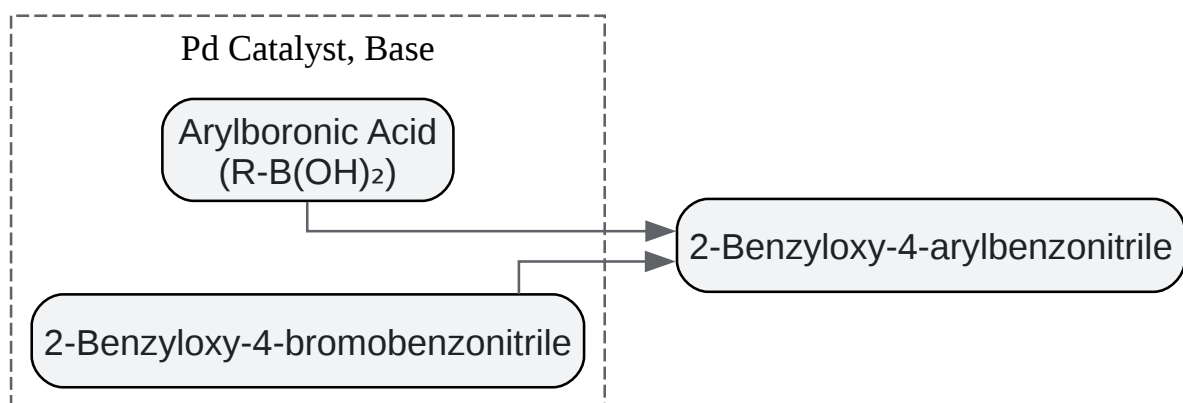
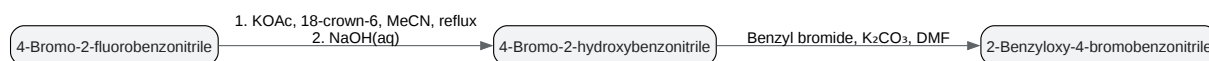
- $\text{M}^+$  peak: at  $m/z$  287/289 (due to the isotopic abundance of  $^{79}\text{Br}$  and  $^{81}\text{Br}$ ).
- Major fragmentation peak: at  $m/z$  91, corresponding to the tropylium cation ( $[\text{C}_7\text{H}_7]^+$ ) from the cleavage of the benzyl group.

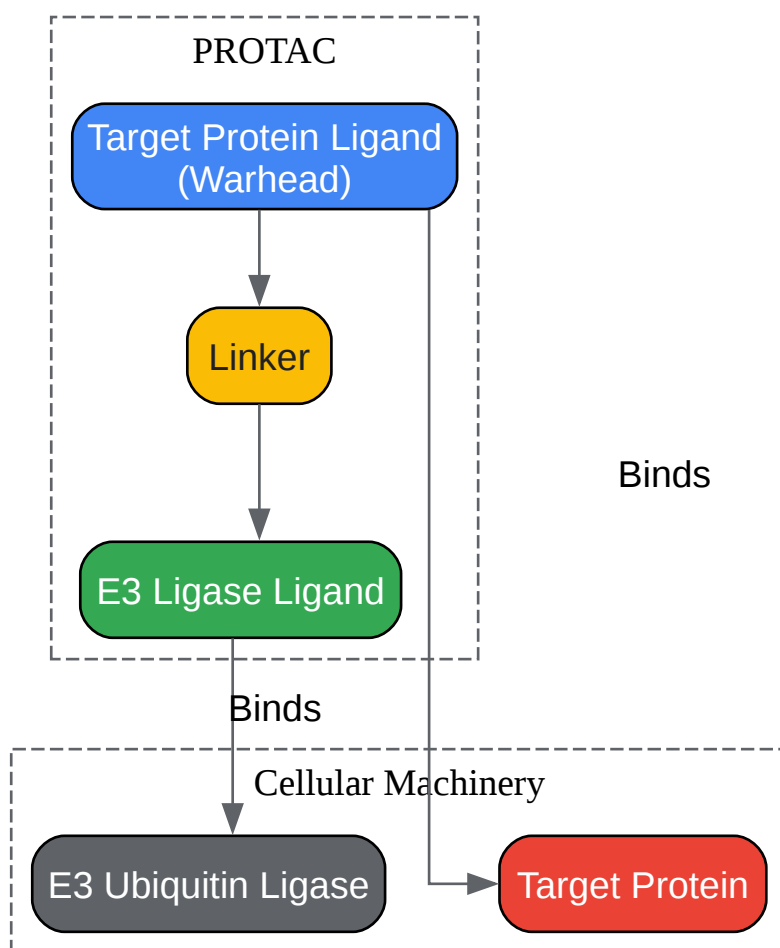
## Synthesis of 2-Benzyloxy-4-bromobenzonitrile

The most logical and efficient synthetic route to **2-Benzyloxy-4-bromobenzonitrile** is the Williamson ether synthesis.[10][11] This well-established reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.

### Synthesis Workflow

The synthesis is a two-step process starting from commercially available 4-bromo-2-fluorobenzonitrile. The first step is the conversion to the corresponding phenol, 4-bromo-2-hydroxybenzonitrile, followed by the Williamson ether synthesis with benzyl bromide.





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